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molecular formula C11H11NO2 B8426927 beta-(2,5-Dimethoxyphenyl)acrylonitrile

beta-(2,5-Dimethoxyphenyl)acrylonitrile

Cat. No. B8426927
M. Wt: 189.21 g/mol
InChI Key: XDCGVZXQMCGIIF-UHFFFAOYSA-N
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Patent
US03992449

Procedure details

90 g of β-(2,5-Dimethoxyphenyl)acrylonitrile and 500 ml of ethanol containing about 100 g of ammonia were subjected to catalytic reduction inthe presence of Raney nickel under a hydrogen pressure of 80 atm. and at 130° C for 3 hours. After the reaction, distillation under reduced pressure gave 82 g of the end product having a boiling point of 105° ~ 107° C/l mmHg (yield 88.2%).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
88.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH:11]=[CH:12][C:13]#[N:14].N>[Ni].C(O)C>[NH2:14][CH2:13][CH2:12][CH2:11][C:4]1[CH:5]=[C:6]([O:9][CH3:10])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)C=CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction, distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCCCC1=C(C=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: PERCENTYIELD 88.2%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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